molecular formula C9H6BrNO B11880608 2-Bromoquinolin-5-ol

2-Bromoquinolin-5-ol

Cat. No.: B11880608
M. Wt: 224.05 g/mol
InChI Key: VUGGJSIUKFZEBG-UHFFFAOYSA-N
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Description

2-Bromoquinolin-5-ol is a heterocyclic aromatic compound that belongs to the quinoline family It features a bromine atom at the second position and a hydroxyl group at the fifth position on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromoquinolin-5-ol typically involves the bromination of quinolin-5-ol. One common method is the bromination using N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform . The reaction conditions often require careful control of temperature and reaction time to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, greener and more sustainable methods, such as microwave-assisted synthesis and solvent-free conditions, are being explored to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoquinolin-5-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form quinolin-5-one derivatives.

    Reduction Reactions: The compound can undergo reduction to form 2-aminoquinolin-5-ol derivatives.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products:

  • Substitution reactions yield various quinoline derivatives with different functional groups.
  • Oxidation reactions produce quinolin-5-one derivatives.
  • Reduction reactions result in aminoquinoline derivatives.

Scientific Research Applications

2-Bromoquinolin-5-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromoquinolin-5-ol varies depending on its application:

Comparison with Similar Compounds

Uniqueness: 2-Bromoquinolin-5-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both bromine and hydroxyl groups allows for versatile functionalization and diverse applications in various fields.

Properties

Molecular Formula

C9H6BrNO

Molecular Weight

224.05 g/mol

IUPAC Name

2-bromoquinolin-5-ol

InChI

InChI=1S/C9H6BrNO/c10-9-5-4-6-7(11-9)2-1-3-8(6)12/h1-5,12H

InChI Key

VUGGJSIUKFZEBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=N2)Br)C(=C1)O

Origin of Product

United States

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